

# Application Notes and Protocols: Utilizing NR-V04 in Combination with Immunotherapy Agents

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## Compound of Interest

Compound Name: NR-V04

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## Introduction

**NR-V04** is a first-in-class proteolysis-targeting chimera (PROTAC) that potently and selectively degrades the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1][2][3][4][5][6] NR4A1 is a key transcription factor that plays a critical role in maintaining an immunosuppressive tumor microenvironment (TME).[1][5][7] By mediating the degradation of NR4A1, **NR-V04** has demonstrated significant potential as a novel cancer immunotherapy agent.[1][3][4][5][6][8] Preclinical studies have shown that **NR-V04** monotherapy can lead to robust tumor inhibition and even complete tumor eradication in various cancer models.[1][3][4][5] This document provides detailed application notes and protocols for the use of **NR-V04**, with a particular focus on its synergistic potential when combined with other immunotherapy agents.

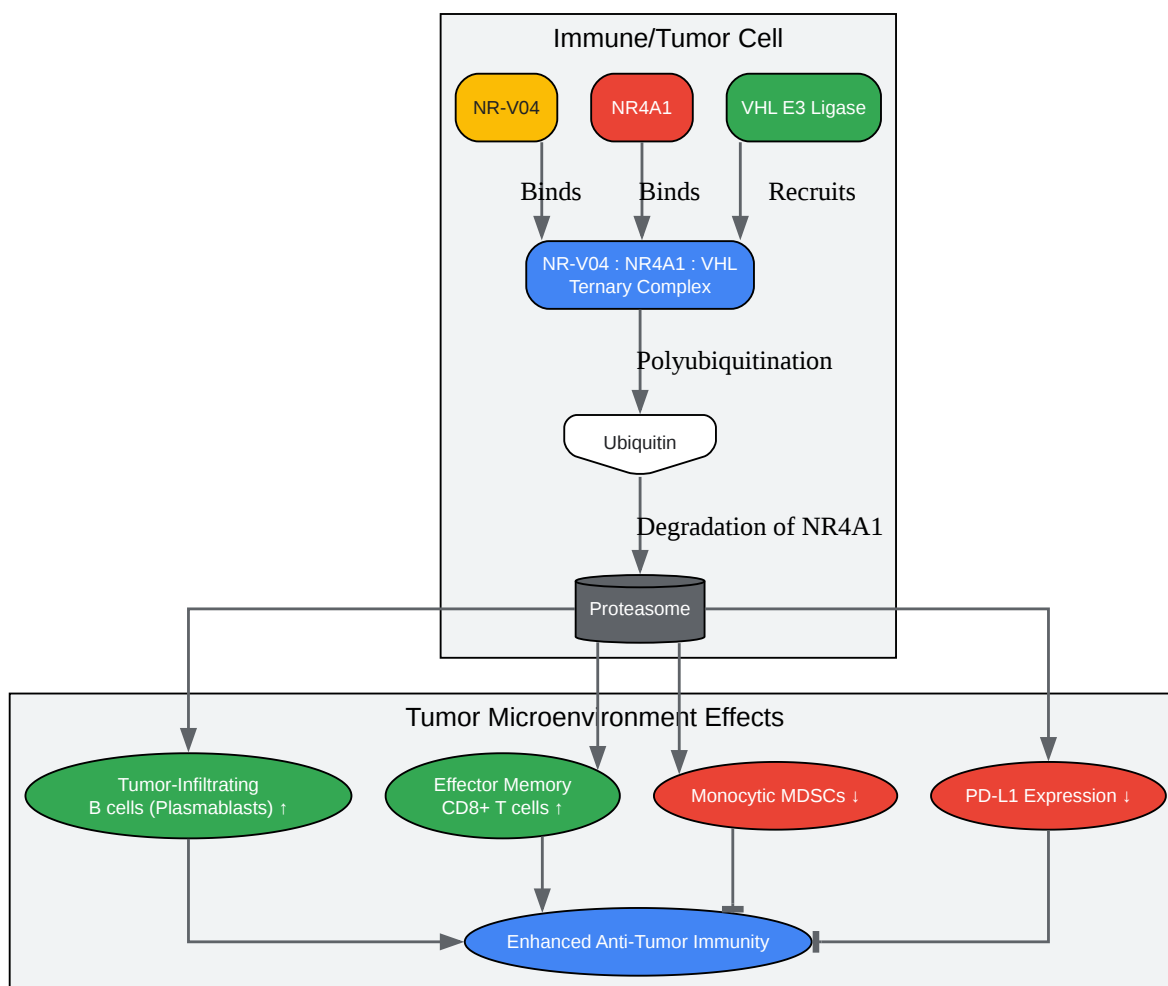
## Mechanism of Action of NR-V04

**NR-V04** is a heterobifunctional molecule that consists of a ligand for NR4A1 and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker.[9] This design allows **NR-V04** to induce the formation of a ternary complex between NR4A1 and VHL, leading to the polyubiquitination of NR4A1 and its subsequent degradation by the proteasome.[8] The degradation of NR4A1 by **NR-V04** has been shown to have profound immunomodulatory effects within the TME.[1][4][5]

The key mechanistic effects of **NR-V04** include:

- Induction of Tumor-Infiltrating B cells: **NR-V04** treatment leads to a significant increase in tumor-infiltrating B cells, particularly plasmablasts, which are associated with a favorable prognosis.[\[3\]](#)[\[8\]](#)
- Enhancement of CD8+ T cell Function: By degrading NR4A1, which is known to be elevated in exhausted CD8+ T cells, **NR-V04** can potentially rescue the cytotoxic function of these critical anti-tumor immune cells.[\[1\]](#)
- Reduction of Myeloid-Derived Suppressor Cells (MDSCs): **NR-V04** has been shown to inhibit monocytic MDSCs, a cell population that significantly contributes to immune suppression within the TME.[\[1\]](#)[\[3\]](#)[\[8\]](#)

## Signaling Pathway of NR-V04 Action



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**NR-V04** mechanism of action and its impact on the tumor microenvironment.

## NR-V04 in Combination with Other Immunotherapy Agents

While preclinical data on **NR-V04** combination therapies are still emerging, the mechanism of action of **NR-V04** provides a strong rationale for its use in combination with other immunotherapy agents, particularly immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies.

#### Rationale for Combination Therapy:

- **Synergistic Immune Activation:** **NR-V04** enhances the infiltration and function of effector immune cells (B and T cells) within the tumor. ICIs, in turn, release the brakes on these activated immune cells, allowing for a more potent and durable anti-tumor response.
- **Overcoming Resistance to ICIs:** A significant portion of patients do not respond to ICI monotherapy, often due to an immune-excluded or "cold" tumor microenvironment. By increasing the infiltration of immune cells, **NR-V04** can potentially convert these "cold" tumors into "hot" tumors, thereby sensitizing them to the effects of ICIs.
- **Targeting PD-L1 Expression:** Studies with NR4A1 antagonists have shown that inhibition of NR4A1 can lead to the degradation of PD-L1 on tumor cells.<sup>[10]</sup> This suggests that **NR-V04** may not only enhance the immune response but also directly target a key mechanism of immune evasion, providing a dual benefit when combined with anti-PD-1/PD-L1 therapies.

## Data Presentation

### In Vitro Degradation of NR4A1 by NR-V04

Cell Line	NR-V04 DC50	Treatment Time
CHL-1 (Human Melanoma)	228.5 nM <sup>[2][4][7]</sup>	16 hours <sup>[2][4][7]</sup>
A375 (Human Melanoma)	518.8 nM <sup>[2][4][7]</sup>	16 hours <sup>[2][4][7]</sup>

### In Vivo Efficacy of NR-V04 Monotherapy

Tumor Model	Treatment Regimen	Outcome
MC38 (Colon Adenocarcinoma)	1.8 mg/kg, i.p., twice weekly[8]	Significant tumor growth inhibition[8]
Yumme1.7 (Melanoma)	1.8 mg/kg, i.p., twice weekly[8]	Significant tumor growth inhibition[8]
B16F10 (Melanoma)	1.8 mg/kg, i.p., twice weekly[8]	Significant tumor growth inhibition[8]

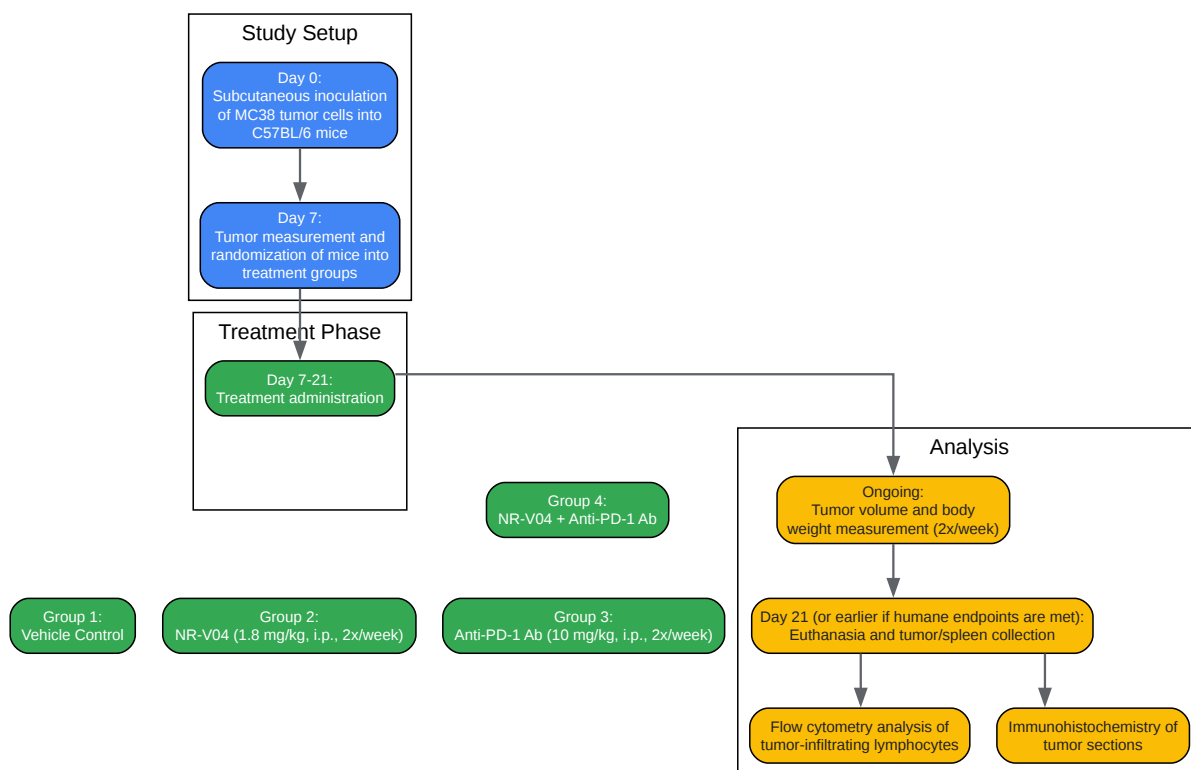
## Immunomodulatory Effects of NR-V04 in B16F10 Melanoma Model

Immune Cell Population	Change with NR-V04 Treatment
Tumor-Infiltrating B cells (B220+)	Increased from 14.7% to 30.1%[8]
Monocytic MDSCs	Significantly reduced[1][5]
Splenic CD8+ Effector Memory T cells	Significantly increased[8]

## Experimental Protocols

### Protocol 1: In Vivo Combination Therapy in a Syngeneic Mouse Model

This protocol outlines a study to evaluate the synergistic anti-tumor efficacy of **NR-V04** in combination with an anti-PD-1 antibody in a syngeneic mouse model of colon cancer.



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